Product packaging for Ethyl Quetiapine Fumarate Salt(Cat. No.:)

Ethyl Quetiapine Fumarate Salt

Cat. No.: B1157344
M. Wt: 527.63
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Quetiapine Fumarate Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₃N₃O₆S and its molecular weight is 527.63. The purity is usually 95%.
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Properties

Molecular Formula

C₂₇H₃₃N₃O₆S

Molecular Weight

527.63

Synonyms

11-[4-[2-(2-Ethoxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine Fumarate Salt; 

Origin of Product

United States

Raw Material Control:

The most effective strategy for controlling the Ethyl Quetiapine (B1663577) impurity is to minimize its formation by controlling the purity of the starting materials.

Specification of Raw Materials: Tight specifications for the purity of 2-(2-chloroethoxy)ethanol (B196239) are crucial. This includes setting strict limits on the content of ethyl-containing analogs.

Analytical Method Development: Development and validation of sensitive analytical methods, such as gas chromatography (GC) or HPLC, are necessary to detect and quantify potential ethyl-containing impurities in the raw materials.

Process Parameter Optimization:

Careful optimization of the reaction parameters can help to minimize the formation of Ethyl Quetiapine (B1663577) and other impurities.

Stoichiometry: Precise control of the molar ratio of the reactants can favor the desired reaction and suppress the formation of by-products.

Temperature and Reaction Time: Optimizing the reaction temperature and time can enhance the reaction's selectivity towards the formation of Quetiapine, thereby reducing the potential for side reactions that could lead to the formation of Ethyl Quetiapine.

Solvent Selection: The choice of solvent can influence the reaction kinetics and impurity profile. Solvents should be selected to maximize the yield of the desired product while minimizing the formation of impurities.

Purification Methods:

Polymorphism and Amorphism Elucidation

The ability of a compound to exist in more than one crystalline form, known as polymorphism, is a critical factor in pharmaceutical science, as different polymorphs can exhibit varying physical and chemical properties.

Identification and Characterization of Crystalline Forms

Detailed research into the specific crystalline forms of Ethyl Quetiapine Fumarate Salt, such as Form I, Form II, or Form IV, is not extensively documented in publicly available scientific literature. The focus of most research has been on the polymorphism of the parent compound, Quetiapine Fumarate. However, the principles of solid-state characterization would apply. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) would be essential in identifying and differentiating any potential polymorphs of this compound.

Amorphous Solid Dispersion Research

Amorphous solid dispersions (ASDs) are a strategy employed to enhance the solubility and bioavailability of poorly soluble drugs. Research has been conducted on creating amorphous solid dispersions of Quetiapine Fumarate, often using carriers like nicotinamide (B372718) to form a stable, co-amorphous system. nih.govresearchgate.net These studies have demonstrated a significant increase in the solubility and dissolution rate of Quetiapine Fumarate. nih.gov While specific research on ASDs of this compound is not prevalent, the techniques used for the parent compound, such as freeze-drying, could theoretically be applied. nih.govresearchgate.net The goal of such research would likely be to understand the physical stability of this impurity in an amorphous state.

Solvates and Hydrates Investigation

The formation of solvates and hydrates, where solvent molecules are incorporated into the crystal lattice, is another important aspect of solid-state chemistry. The crystallization of Quetiapine Hemifumarate has been explored using various solvents, including lower alkanols, cyclic ethers, ethyl acetate (B1210297), and water, which indicates the potential for solvate formation. google.com Investigations into whether this compound forms stable solvates or hydrates would be crucial for understanding its behavior during manufacturing and storage.

Crystallization Engineering and Polymorphic Control

Controlling the crystallization process is key to obtaining the desired polymorphic form of a pharmaceutical compound, which in turn ensures consistent quality and performance.

Controlled Crystallization Techniques

For Quetiapine Hemifumarate, various controlled crystallization techniques have been explored to manage its crystal size and form. These methods include cooling crystallization, anti-solvent addition, and evaporative crystallization. google.com For instance, a process involving crystallization from a mixture of water and a water-soluble alcohol has been described to control the crystal size distribution by adjusting the solvent ratio. google.com The temperature profile during cooling is also a critical parameter that can be precisely controlled to influence nucleation and crystal growth. google.com

Crystallization TechniqueKey ParametersOutcome for Quetiapine Hemifumarate
Cooling Crystallization Cooling rate, final temperatureControl over crystal size and form. google.com
Anti-solvent Crystallization Choice of anti-solvent, addition ratePrecipitation of the desired crystalline form.
Evaporative Crystallization Rate of solvent evaporationFormation of crystals from a saturated solution.
Solvent Mixture Control Ratio of alcohol to waterControl over crystal size distribution. google.com

Impact of Crystallization Parameters on Crystal Habit and Particle Size

The crystal habit and particle size of an active pharmaceutical ingredient or its related compounds, such as this compound, are critical physical properties that can be influenced by various crystallization parameters. These parameters are crucial in controlling the final product's quality and processability. While specific studies on this compound are not extensively documented, the principles governing crystallization of similar organic salts, like Quetiapine Fumarate, provide a framework for understanding these influences.

Key crystallization parameters that would be expected to impact the crystal habit and particle size of this compound include:

Solvent System: The choice of solvent or solvent mixture is paramount. The solubility of this compound in different solvents will dictate the supersaturation levels that can be achieved. For Quetiapine Fumarate, solvents such as ethanol and mixtures of water and water-soluble alcohols are employed in crystallization processes. google.com The polarity, viscosity, and hydrogen bonding capacity of the solvent can affect the crystal growth rates on different faces, thereby modifying the crystal habit.

Supersaturation: The level of supersaturation is the driving force for both nucleation and crystal growth. It can be controlled by temperature, solvent composition, or by the addition of an anti-solvent. A high degree of supersaturation generally leads to rapid nucleation and the formation of smaller particles, whereas lower supersaturation favors slower crystal growth and potentially larger, more well-defined crystals.

Cooling Rate: The rate at which the solution is cooled significantly affects the particle size distribution. A rapid cooling profile can induce rapid nucleation, resulting in a larger number of small crystals. google.com Conversely, a slower, controlled cooling rate allows for the growth of existing crystals, leading to a larger average particle size.

Agitation: The stirring rate influences the mass transfer within the crystallizer, affecting both nucleation and crystal growth. Inadequate agitation can lead to localized supersaturation and a broad particle size distribution, while excessive agitation can cause secondary nucleation or crystal breakage.

Presence of Impurities: The presence of other impurities can either inhibit or promote crystal growth and can also alter the crystal habit by adsorbing onto specific crystal faces.

| Supersaturation Level | High supersaturation may lead to dendritic or needle-like crystals. | High supersaturation favors nucleation over growth, resulting in smaller particles. |

Structural Characterization Techniques

The structural characterization of a solid-state material like this compound is essential to determine its identity, purity, and crystalline form. A combination of analytical techniques is typically employed to obtain a comprehensive understanding of its solid-state properties.

X-ray Powder Diffraction (XRPD) Analysis

X-ray Powder Diffraction (XRPD) is a fundamental technique for the characterization of crystalline solids. It provides a unique "fingerprint" of a specific crystalline phase. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the crystal lattice of the material. For Quetiapine Fumarate, XRPD is used to identify its different polymorphic forms, each exhibiting a distinct set of diffraction peaks. google.comresearchgate.net

Confirm the crystalline nature of the salt.

Identify the specific polymorphic form, if polymorphism exists for this compound.

Assess the degree of crystallinity.

Detect the presence of any other crystalline impurities.

Table 2: Hypothetical XRPD Peak Characteristics for a Crystalline Solid

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
8.5 10.4 45
12.3 7.2 100
15.8 5.6 80
19.1 4.6 65
21.7 4.1 90
24.5 3.6 50

Note: This table is illustrative and does not represent actual data for this compound.

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for investigating the thermal properties and phase transitions of a solid material.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal:

Melting Point: Characterized by a sharp endothermic peak. A melting point range of 60-63°C has been reported for this compound. chemicalbook.com

Polymorphic Transitions: Solid-solid phase transitions between different crystalline forms, which would appear as endothermic or exothermic events before the final melting.

Glass Transitions: A change in the heat capacity, indicative of an amorphous phase.

Crystallization and Decomposition: Exothermic peaks can indicate crystallization from an amorphous state or decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine:

Solvent/Water Content: Mass loss at lower temperatures can indicate the presence of residual solvents or water.

Thermal Stability: The temperature at which significant mass loss occurs indicates the onset of decomposition.

For Quetiapine Fumarate, DSC and TGA have been used to characterize its different crystalline forms and their thermal stability. google.com A similar analytical approach would be applied to this compound to understand its thermal behavior.

Spectroscopic Fingerprinting of Solid Forms (e.g., Raman, FTIR)

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide information about the chemical bonds and molecular structure of a compound. These techniques are sensitive to the local environment of the molecules and can be used to differentiate between different solid forms.

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound. For Quetiapine Fumarate, FTIR has been used to characterize different polymorphs, with each form showing distinct absorption bands. google.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is also sensitive to molecular vibrations and can provide information about the crystal lattice and molecular conformation.

For this compound, both FTIR and Raman spectroscopy would be valuable for:

Confirming the presence of specific functional groups.

Distinguishing between different polymorphic forms, as different crystal packing and molecular conformations would result in shifts in the vibrational frequencies.

Identifying the presence of the fumarate counter-ion through its characteristic vibrational modes.

While detailed spectral data for this compound is not widely published, the identification of "Ethyl Quetiapine" as an impurity has been confirmed through spectroscopic methods, including IR spectroscopy. nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
Quetiapine Fumarate

Advanced Analytical Methodologies and Impurity Profiling of Ethyl Quetiapine Fumarate Salt

Chromatographic Techniques for Assay and Purity Determination

Chromatographic methods are fundamental in the pharmaceutical industry for separating, identifying, and quantifying components of a mixture. For Ethyl Quetiapine (B1663577) Fumarate (B1241708) Salt, a range of these techniques are employed to determine its purity and to profile any potential impurities.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Quetiapine Fumarate and its related compounds, including Ethyl Quetiapine. The development of a robust HPLC method is critical for accurately determining the assay and purity of Ethyl Quetiapine Fumarate Salt. Method development often involves optimizing various parameters to achieve adequate separation of Ethyl Quetiapine from Quetiapine and other potential impurities.

A typical Reverse Phase-HPLC (RP-HPLC) method for the analysis of Quetiapine and its related substances would utilize a C18 column. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer is also a key parameter to be optimized to ensure good peak shape and resolution.

For instance, one validated RP-HPLC method for Quetiapine Fumarate and its related compounds employed a mobile phase of 0.1% orthophosphoric acid and acetonitrile in an 80:20 v/v ratio with a pH of 5.5. Detection is commonly carried out using a UV detector at a wavelength where the analyte exhibits significant absorbance, for example, 210 nm, 220 nm, 254 nm, or 290 nm.

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A typical linear range for Quetiapine Fumarate might be 20-400 µg/ml.

Accuracy: The closeness of the test results to the true value, often determined through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For a particular method, the LOD and LOQ for Quetiapine Fumarate were found to be 3.70 µg/ml and 12.35 µg/ml, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

In the context of impurity profiling, HPLC methods have been developed to identify and characterize various impurities of Quetiapine Fumarate, including one identified as 2-[2-(4-dibenzo[b,f]thiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol (B145695), also known as ethyl quetiapine. These methods are capable of separating multiple impurities, with one study identifying six unknown impurities and one known intermediate.

Table 1: Example HPLC Method Parameters for Quetiapine Fumarate Analysis

ParameterConditionReference
ColumnHyperchrome ODS-BP 5µm (4.6mm × 200mm)
Mobile Phase0.1% Orthophosphoric acid and Acetonitrile (80:20 v/v), pH 5.5
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Injection Volume20 µL
Column Temperature25 °C

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. This technology is particularly advantageous for the analysis of complex pharmaceutical samples, including the impurity profiling of this compound.

A stability-indicating reversed-phase UPLC (RP-UPLC) method has been successfully developed and validated for the determination of Quetiapine. This method demonstrated the capability to separate Quetiapine from five of its impurities and degradation products within a short run time of 5 minutes. The chromatographic separation was performed on an Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm) column using a gradient elution. The mobile phase consisted of 0.1% aqueous triethylamine (B128534) (pH 7.2) as solvent A and a mixture of acetonitrile and methanol (80:20 v/v) as solvent B. The eluted compounds were monitored at a wavelength of 252 nm.

The validation of the UPLC method, in accordance with ICH guidelines, confirmed its suitability for its intended purpose, demonstrating specificity, precision, accuracy, linearity, and robustness. The rapid analysis time offered by UPLC is a significant advantage in a quality control setting, allowing for higher sample throughput. Furthermore, UPLC systems can be used to run existing USP HPLC methods, provided that the system suitability requirements of the monograph are met. Studies have shown that the USP assay method for Quetiapine Fumarate can be successfully transferred across different liquid chromatography systems, including UPLC, while meeting all system suitability requirements.

Table 2: Example UPLC Method Parameters for Quetiapine Analysis

ParameterConditionReference
ColumnAgilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm)
Mobile Phase A0.1 % aqueous triethylamine (pH 7.2)
Mobile Phase BAcetonitrile and Methanol (80:20 v/v)
ElutionGradient
Flow Rate0.5 mL/min
Detection Wavelength252 nm
Column Temperature40°C

Gas Chromatography (GC) is the standard technique for the analysis of volatile organic compounds, which may be present as residual solvents in pharmaceutical substances. The United States Pharmacopeia (USP) general chapter <467> provides detailed procedures for the identification and quantification of residual solvents. These solvents are classified into three classes based on their toxicity.

The analysis is typically performed using a headspace sampler coupled with a GC system equipped with a Flame Ionization Detector (FID). The headspace technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase, which is then injected into the GC.

The USP <467> method specifies the use of a G43 (volatiles) column for the initial screening and quantification, and a G16 (wax) column for confirmation of the identity of the solvents. The oven temperature program is designed to separate a wide range of solvents with different boiling points. For instance, a typical oven program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C).

While specific GC methods for this compound are not detailed in the provided search results, the general principles of residual solvent analysis as per USP <467> would be applicable. The method would need to be validated to ensure its suitability for the specific matrix of this compound.

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy. A stability-indicating HPTLC method has been developed and validated for the quantitative analysis of Quetiapine Fumarate. This method can effectively separate the drug from its degradation products, making it suitable for stability studies.

In a reported method, the stationary phase was silica (B1680970) gel 60F-254 plates, and the mobile phase consisted of a mixture of Toluene, Ethyl acetate (B1210297), and Diethyl amine (5:3:2, v/v/v). Another study utilized a mobile phase of toluene–methanol 8:2 (v/v). Densitometric analysis is performed in absorbance mode at a specific wavelength, such as 254 nm or 291 nm.

The method was validated according to ICH guidelines for linearity, precision, accuracy, selectivity, and specificity. The linearity is typically established over a specific concentration range, for example, 25-225 ng per spot. The precision of the method is demonstrated by low relative standard deviation (RSD) values, which should be less than 2% as per ICH guidelines. The accuracy is assessed by recovery studies. This HPTLC method has been successfully applied to the analysis of pharmaceutical dosage forms without interference from excipients.

Table 3: Example HPTLC Method Parameters for Quetiapine Fumarate Analysis

ParameterConditionReference
Stationary PhaseSilica gel 60F-254 plates
Mobile PhaseToluene: Ethyl acetate: Diethyl amine (5:3:2, v/v/v)
Detection Wavelength291 nm
Linearity Range25-225 ng per spot
Rf Value0.54

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of pharmaceutical compounds.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of drugs. Several UV spectrophotometric methods have been developed and validated for the determination of Quetiapine Fumarate in bulk and pharmaceutical formulations. These methods are based on the measurement of the absorbance of the drug solution at its wavelength of maximum absorbance (λmax).

The λmax for Quetiapine Fumarate has been reported at various wavelengths depending on the solvent used, including 254.7 nm in distilled water or 0.1 N HCl, and 264.8 nm in methanol. The method is validated for linearity, accuracy, precision, and robustness. Linearity is typically observed over a concentration range such as 10 to 50 μg/ml. The accuracy of the method is often confirmed by recovery studies, with percentage recoveries close to 100% indicating the absence of interference from excipients.

Derivative spectrophotometry can also be employed to enhance the specificity of the method by resolving overlapping spectra. For instance, a second-order derivative UV spectrophotometric method has been developed for the determination of Quetiapine Fumarate.

While these methods are developed for Quetiapine Fumarate, they can be adapted for the quantification of this compound, provided that the compound exhibits sufficient UV absorbance and the method is appropriately validated.

Table 4: Example UV-Visible Spectrophotometry Method Parameters for Quetiapine Fumarate Quantification

ParameterConditionReference
SolventMethanol
λmax264.8 nm
Linearity Range10 to 50 μg/ml
Correlation Coefficient (R²)0.9986

Mass Spectrometry (MS and MS/MS) for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with tandem mass spectrometry (MS/MS), serves as a cornerstone for the structural elucidation of Ethyl Quetiapine and other related substances of Quetiapine Fumarate. This technique provides critical information regarding the molecular weight and fragmentation patterns of analytes, which is indispensable for identifying unknown impurities and confirming molecular structures.

Electrospray ionization (ESI) is a commonly employed technique for the analysis of quetiapine and its derivatives. In studies characterizing impurities, the ESI mass spectrum for Ethyl Quetiapine (also referred to as Impurity V) displayed a protonated molecular ion peak [M+H]⁺ at an m/z of 412. researchgate.netnih.gov This indicates a molecular weight of 411, which is 28 atomic mass units (amu) higher than that of the parent quetiapine molecule (molecular weight 383), suggesting the addition of an ethyl group. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is further utilized to probe the structure by inducing fragmentation of the parent ion and analyzing the resulting product ions. This fragmentation data helps to pinpoint the exact location of structural modifications. For instance, a significant MS fragmentation peak for Ethyl Quetiapine was observed at an m/z of 324. researchgate.net High-resolution mass spectrometry (HRMS) offers enhanced analytical capability by providing exact mass measurements, which allows for the determination of elemental compositions. waters.com In one study, an impurity formed under acid stress conditions was analyzed using a SYNAPT MS System, which provided an observed accurate mass of m/z 402.1838. waters.comwaters.com This high mass accuracy significantly reduces the number of possible elemental formulas, thereby facilitating a more confident structural assignment. waters.com The structural elucidation of various impurities is often supported by proposed MS fragmentation pathways. nih.gov

Table 1: Mass Spectrometric Data for Ethyl Quetiapine
CompoundTechniqueParent Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Reference
Ethyl QuetiapineESI-MS412324 researchgate.netnih.gov
QuetiapineESI-MS384N/A researchgate.netwaters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound and its related impurities. While MS provides information on mass and fragmentation, NMR offers detailed insights into the molecular framework by mapping the chemical environments of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For the structural confirmation of Ethyl Quetiapine, ¹H and ¹³C NMR spectra provide definitive evidence for the presence and location of the ethyl group. The ¹H NMR spectrum of Ethyl Quetiapine exhibits all the characteristic signals corresponding to the core quetiapine structure. researchgate.netnih.gov Crucially, it also displays additional signals that confirm the ethyl moiety: a methyl signal appearing as a triplet at approximately 1.08 ppm and a methylene (B1212753) signal appearing as a quartet at around 3.53 ppm. researchgate.netnih.gov

Similarly, the ¹³C NMR spectrum shows corresponding signals for the ethyl group's methyl and methylene carbons at chemical shifts of approximately 9.6 ppm and 65.5 ppm, respectively. researchgate.netnih.gov Advanced NMR techniques, including 2-D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural characterizations, confirming the connectivity between protons and carbons and providing unequivocal structural assignments for quetiapine and its related substances. globalresearchonline.net These spectroscopic methods are vital for characterizing reference standards of impurities, which are then used in the validation of routine analytical methods. nih.gov

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for the Ethyl Group in Ethyl Quetiapine
GroupNucleusChemical Shift (ppm)MultiplicityReference
Methyl (-CH₃)¹H~1.08Triplet researchgate.netnih.gov
Methylene (-CH₂-)¹H~3.53Quartet researchgate.netnih.gov
Methyl (-CH₃)¹³C~9.6N/A researchgate.netnih.gov
Methylene (-CH₂-)¹³C~65.5N/A researchgate.netnih.gov

Electrophoretic and Titrimetric Methods

Capillary Zone Electrophoresis (CZE) Applications

Capillary Zone Electrophoresis (CZE) is a powerful separation technique noted for its high efficiency, rapid analysis time, and minimal consumption of solvents and samples. nih.gov It has been successfully applied to the analysis of quetiapine fumarate and its related compounds. nih.govnih.gov The method separates charged molecules in a capillary filled with an electrolyte buffer under the influence of an electric field.

For the determination of quetiapine, a rapid and sensitive CZE method was developed using an uncoated fused-silica capillary. nih.govnih.gov Optimal separation is typically achieved using a phosphate buffer (e.g., 50 mM at pH 2.5) with an applied voltage of around 13 kV and UV detection at 210 nm. nih.govnih.govdoaj.org

To enhance the sensitivity of CZE methods, online preconcentration techniques such as field-enhanced sample injection (FESI) or field-enhanced sample stacking (FESS) can be employed. nih.govnih.gov These techniques can increase the detection sensitivity by 40 to over 800 times compared to conventional CZE methods, allowing for the quantification of trace-level impurities. nih.govnih.gov The CZE method has been validated for parameters including specificity, linearity, accuracy, and precision, demonstrating its suitability as an alternative method for the routine analysis of quetiapine fumarate. nih.govnih.gov

Table 3: Typical CZE Operating Conditions for Quetiapine Fumarate Analysis
ParameterConditionReference
CapillaryUncoated fused-silica (e.g., 31.2 cm × 75 μm) nih.govnih.gov
Buffer50 mM Phosphate buffer (pH 2.5) nih.govdoaj.org
Applied Voltage13 kV nih.govdoaj.org
Detection Wavelength210 nm nih.govdoaj.org
Sensitivity EnhancementField Enhanced Sample Injection (FESI) nih.govdoaj.org

Ion-Pair Titrimetry

Ion-pair titrimetry provides a simple, rapid, and cost-effective alternative to chromatographic methods for the quantification of quetiapine fumarate in bulk drug substance. thaiscience.infopeacta.org These methods are based on the reaction between the basic quetiapine molecule and an acidic or anionic titrant, forming an ion-pair complex that can be detected at the endpoint.

Two validated ion-pair titrimetric methods have been described for quetiapine fumarate (QTF). thaiscience.infochula.ac.th

Method A utilizes sodium tetraphenylboron (STPB) as the titrant in a two-phase system with 1,2-dichloroethane (B1671644) as the extraction solvent and tetrabromophenolphthalein (B75775) ethyl ester as an indicator. This method demonstrated a 1:1 reaction stoichiometry between QTF and STPB. thaiscience.info

Method B employs sodium lauryl sulphate (SLS) as the titrant in the presence of dilute sulfuric acid and dichloromethane, using dimethyl yellow as the indicator. This method showed a 1:2 reaction stoichiometry. thaiscience.info

Impurity Identification and Quantification

Related Substances Analysis

The analysis of related substances is a critical component of quality control for this compound, ensuring the purity and consistency of the drug substance. Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. nih.govnih.gov Ethyl Quetiapine itself is an impurity of Quetiapine Fumarate. researchgate.netnih.gov

Stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are the most common techniques for separating, identifying, and quantifying quetiapine and its related substances. nih.govresearchgate.net These methods are designed to separate the main compound from a multitude of potential impurities, including process-related impurities and degradation products formed under stress conditions. researchgate.netnih.gov

Forced degradation studies are performed by subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govwaters.com These studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method. researchgate.netplos.org Quetiapine has been shown to be particularly susceptible to degradation under oxidative and hydrolytic conditions. researchgate.netnih.gov

Several process-related impurities and degradation products of quetiapine have been isolated and characterized using techniques like HPLC, MS, and NMR. researchgate.netnih.govnih.govingentaconnect.com Besides Ethyl Quetiapine (Impurity V), other identified impurities include desethanol quetiapine, quetiapine N-oxide, and quetiapine lactam, among others. researchgate.netnih.govresearchgate.net The development of robust analytical methods capable of separating all known related compounds is crucial for routine quality control. nih.govjapsonline.com

Table 4: Selected Related Substances of Quetiapine Fumarate
Compound NameCommon DesignationOriginReference
2-[2-(4-dibenzo[b,f] thaiscience.infoplos.orgthiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanolEthyl Quetiapine / Impurity VProcess-related researchgate.netnih.gov
2-[4-dibenzo[b,f] thaiscience.infoplos.orgthiazepine-11-yl-1-piperazinyl]1-2-ethanolDesethanol Quetiapine / Impurity IProcess/Degradation researchgate.netnih.gov
Quetiapine N-oxideN-oxideDegradation (Oxidative) researchgate.net
Quetiapine LactamLactam CompoundProcess-related japsonline.comresearchgate.net
11-piperazinyl-dibenzo[b,f] thaiscience.infoplos.orgthiazepinePiperazine (B1678402) CompoundIntermediate japsonline.comresearchgate.net

Characterization of Process-Related Impurities

Process-related impurities in active pharmaceutical ingredients (APIs) are chemical entities that arise during the manufacturing process. Their identification and characterization are critical for ensuring the purity and safety of the final drug product. In the synthesis of Quetiapine Fumarate, several process-related impurities have been identified, one of which is Ethyl Quetiapine. nih.govingentaconnect.com

Ethyl Quetiapine, chemically identified as 2-[2-(4-dibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol, is designated as impurity V in several studies. nih.govresearchgate.net Its formation is often attributed to the presence of certain reactive species in the starting materials or solvents used during the synthesis of Quetiapine. Specifically, the presence of 2-[2-Chloroethoxy]ethoxy ethane (B1197151) as an impurity in the raw material 2-[2-chloroethoxy] ethanol can lead to the formation of Ethyl Quetiapine during the alkylation of the piperazinyl thiazepine intermediate. researchgate.net

The structural elucidation of Ethyl Quetiapine has been accomplished through a combination of sophisticated analytical techniques. nih.govresearchgate.net These methods provide a comprehensive understanding of its molecular structure and confirm its identity as a distinct impurity.

Key Analytical Techniques for Characterization:

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of impurities. For Ethyl Quetiapine, ESI-MS reveals a protonated molecular ion peak at m/z 412, which corresponds to a molecular weight of 411. This is 28 atomic mass units higher than that of Quetiapine, suggesting the addition of an ethyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of Ethyl Quetiapine shows all the characteristic signals corresponding to the core Quetiapine structure. In addition, it exhibits a triplet signal at approximately 1.08 ppm, indicative of a methyl group, and a quartet signal at around 3.53 ppm, corresponding to a methylene group. These additional signals are characteristic of an ethyl group. researchgate.net

¹³C NMR: The ¹³C NMR spectrum further corroborates the presence of the ethyl group with signals observed at approximately 9.6 ppm and 65.5 ppm. researchgate.net

The following interactive table summarizes the spectral data used for the characterization of Ethyl Quetiapine.

Analytical TechniqueObserved DataInterpretation
ESI-MS Protonated molecular ion peak at m/z 412Confirms molecular weight of 411 amu, 28 amu higher than Quetiapine, indicating an ethyl substitution. researchgate.net
¹H NMR Triplet at ~1.08 ppm, Quartet at ~3.53 ppmPresence of a methyl and a methylene group, characteristic of an ethyl group. researchgate.net
¹³C NMR Signals at ~9.6 ppm and ~65.5 ppmCorroborates the presence of the carbon atoms of the ethyl group. researchgate.net

The unambiguous identification of process-related impurities like Ethyl Quetiapine is a critical step in developing control strategies to minimize their levels in the final drug substance.

Development of Reference Standards for Impurities

The development and availability of highly characterized reference standards are fundamental for the accurate quantification of impurities in pharmaceuticals. A reference standard is a well-characterized compound used as a benchmark for identity, purity, and assay of a substance. For Ethyl Quetiapine, the establishment of a reference standard is crucial for analytical method validation and for routine quality control testing of Quetiapine Fumarate.

The process of developing a reference standard for an impurity involves several key stages:

Isolation or Synthesis: The impurity must first be isolated from the bulk drug substance, often using techniques like preparative high-performance liquid chromatography (HPLC), or it can be independently synthesized. nih.govingentaconnect.com The synthesis route is often designed to produce the impurity in a higher yield and purity than what is found in the API.

Purification: The isolated or synthesized impurity is then rigorously purified to achieve a high degree of chemical purity.

Characterization: Comprehensive characterization is performed using a battery of analytical techniques, including MS, NMR, and IR spectroscopy, to confirm the identity and structure of the compound. nih.govresearchgate.net

Purity Assessment: The purity of the reference standard is determined using high-resolution analytical methods, such as HPLC, to ensure it is free from other impurities.

Certification: Once fully characterized and its purity established, the material is certified as a reference standard.

Several commercial suppliers now offer reference standards for Quetiapine-related impurities, including a compound often referred to as N-Ethyl Quetiapine or Quetiapine EP Impurity P, which is chemically 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f] nih.govresearchgate.netthiazepine. synzeal.comchemwhat.com While structurally different from the ethoxy ethanol derivative, its availability highlights the importance of having certified reference materials for process-related impurities. The United States Pharmacopeia (USP) also provides a reference standard for N-ETHYL QUETIAPINE. usp.orgusp.org The availability of such standards is essential for regulatory compliance and for ensuring the quality of the final drug product.

The use of a certified reference standard for Ethyl Quetiapine allows for:

Accurate Identification: By comparing the retention time and/or spectral data of a peak in a sample chromatogram to that of the reference standard, the presence of the impurity can be confirmed.

Precise Quantification: The concentration of the impurity in a sample can be accurately determined by comparing the peak response to that of a known concentration of the reference standard.

Method Validation: Reference standards are indispensable for validating the performance of analytical methods, including specificity, linearity, accuracy, and precision.

Trace Analysis Methodologies

The control of impurities at trace levels is a significant challenge in pharmaceutical analysis. Regulatory guidelines often require that impurities be controlled at very low concentrations, necessitating the development of highly sensitive and specific analytical methods. For this compound, this involves employing advanced analytical techniques capable of detecting and quantifying minute amounts of process-related impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities. For trace analysis of Ethyl Quetiapine, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.govresearchgate.net Key aspects of developing a robust trace analysis method include:

Column Selection: The choice of a suitable stationary phase is critical for achieving the desired separation of the impurity from the main API peak and other potential impurities.

Mobile Phase Optimization: The composition, pH, and additives of the mobile phase are carefully optimized to achieve good peak shape, resolution, and sensitivity.

Detector Selection: A UV detector is commonly used for the analysis of Quetiapine and its impurities. The detection wavelength is chosen to maximize the response for the impurity of interest.

Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the impurity.

Advanced Detection Techniques:

To enhance the sensitivity and specificity of trace analysis, HPLC can be coupled with more advanced detectors:

Mass Spectrometry (LC-MS): Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. LC-MS is particularly valuable for the identification and quantification of unknown impurities at trace levels and for confirming the identity of known impurities. researchgate.net

Diode Array Detector (DAD): A DAD allows for the acquisition of the entire UV-visible spectrum of a peak, which can aid in peak identification and purity assessment.

The following table provides an overview of typical methodologies used for the trace analysis of impurities in Quetiapine Fumarate, which are applicable to Ethyl Quetiapine.

MethodologyDetailsAdvantages
RP-HPLC with UV Detection C18 or similar column; gradient or isocratic elution with a buffered mobile phase.Robust, reliable, and widely available for routine quality control. nih.govresearchgate.net
LC-MS Coupling of HPLC with a mass spectrometer (e.g., ESI-MS).High sensitivity and specificity; allows for structural elucidation of unknown impurities. researchgate.net

The development and implementation of these advanced analytical methodologies are essential for ensuring that the levels of process-related impurities like Ethyl Quetiapine in the final drug product are maintained below the established safety thresholds.

Chemical Stability and Degradation Pathways of Ethyl Quetiapine Fumarate Salt

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is a process used to generate degradation products under more severe conditions than accelerated stability testing. It provides valuable information about the degradation pathways and helps in the development of stability-indicating analytical methods. nih.govnih.gov Studies show that the quetiapine (B1663577) molecule is most susceptible to degradation under hydrolytic and oxidative conditions. nih.govresearchgate.net

Hydrolytic degradation studies evaluate the stability of a compound in the presence of water across a range of pH values. Quetiapine has demonstrated significant degradation under both acidic and basic conditions. nih.gov

In one study, after 24 hours, 84.9% of the quetiapine fumarate (B1241708) was degraded in 0.1N HCl, while 33.1% degraded in 0.1N NaOH. plos.org After 48 hours, the degradation reached 100% in the acidic solution and 66.1% in the basic solution. plos.org Another study involved refluxing the compound in 1N HCl at 80°C for one hour and in 2N NaOH for two hours to induce degradation. scholarsresearchlibrary.com A separate forced degradation study under acidic stress (0.1 N HCl) led to the formation of a major degradant with a mass-to-charge ratio (m/z) of 402, which was targeted for isolation and characterization. waters.com Neutral hydrolysis, conducted by refluxing in water for two hours at 80°C, has also been investigated. scholarsresearchlibrary.com

Summary of Hydrolytic Degradation Studies

ConditionDurationExtent of DegradationReference
0.1N HCl24 hours84.9% plos.org
0.1N HCl48 hours100% plos.org
0.1N NaOH24 hours33.1% plos.org
0.1N NaOH48 hours66.1% plos.org
1N HCl1 hour (reflux at 80°C)Significant Degradation scholarsresearchlibrary.com
2N NaOH2 hours (reflux)Significant Degradation scholarsresearchlibrary.com
Water2 hours (reflux at 80°C)Not specified scholarsresearchlibrary.com

Oxidative degradation is a common pathway for pharmaceuticals. Quetiapine is particularly vulnerable to oxidation, which can affect multiple sites on the molecule, including the sulfur atom of the central thiazepine ring and the nitrogen atoms of the piperazine (B1678402) ring. nih.govresearchgate.net

Forced degradation studies using hydrogen peroxide (H₂O₂) have been performed to investigate these pathways. scholarsresearchlibrary.com In one experiment, treatment with 3% H₂O₂ resulted in 11.5% degradation after 24 hours and 100% degradation after 48 hours. plos.org Another study using 30% H₂O₂ at 60°C for one hour resulted in significant degradation, with the formation of N-Oxide (4.25%) and S-Oxide (4.68%) derivatives. nih.gov These studies confirm that oxidation is a primary degradation route, leading to the formation of at least three degradation products. nih.gov

Photostability is a crucial factor for drug substances and products. Quetiapine has been shown to be a photosensitive and photolabile compound. acs.org When exposed to ultraviolet (UV) light, it undergoes degradation. scholarsresearchlibrary.com

A study investigating the photodegradation of quetiapine in a methanol (B129727) solution under UVC irradiation identified five distinct degradation products. researchgate.net The primary photodegradation product was identified as 2-[2-[4-(5-oxidodibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol. researchgate.net The reaction followed first-order kinetics. researchgate.net Another study confirmed that electron transfer plays a significant role in the photodegradation process, which may contribute to the known phototoxicity of the drug. acs.org To ensure the compound's integrity, adequate protection from light is recommended during handling and storage. acs.org

Thermal stability studies assess the effect of temperature on a drug substance. While quetiapine is significantly affected by hydrolysis and oxidation, it shows relative stability under thermal stress compared to other conditions. nih.govnih.gov

In one study, samples were exposed to a temperature of 120°C for 12 hours. scholarsresearchlibrary.com Another investigation observed no significant degradation when the compound was subjected to thermal conditions at 60°C for one hour. nih.gov This suggests that while high temperatures can induce degradation, quetiapine is more resistant to heat than to hydrolytic or oxidative stress in the short term.

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for ensuring the safety and quality of a drug. Various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, have been used to isolate and elucidate the structures of quetiapine degradants. nih.govnih.govnih.gov

Several major degradation products of quetiapine have been identified and characterized. researchgate.netnih.gov

N-oxide derivatives: Quetiapine N-oxide is a well-documented oxidation product. researchgate.netnih.gov Its formation involves the oxidation of a nitrogen atom in the piperazine ring. The crystal structure of Quetiapine N-oxide hemifumarate has been reported, confirming its identity as a key degradant. nih.gov

Quetiapine Lactam: Also known as Quetiapine Impurity G or Dibenzo[b,f] nih.govresearchgate.netthiazepine-11(10-H)-one, this compound is another identified degradant. allmpus.comrefsynbio.compharmaffiliates.compharmaffiliates.com It is a metabolite and can be formed under stress conditions. allmpus.comrefsynbio.com

Des-ethanol Quetiapine: This impurity, also referred to as 2-[4-dibenzo[b,f] nih.govresearchgate.netthiazepine-11-yl-1 -piperazinyl]1 -2-ethanol, is formed through the loss of a portion of the ethoxy-ethanol side chain. nih.govresearchgate.net Its formation can occur during the synthesis process or through degradation. researchgate.nettsijournals.com

Quetiapine Hydrochloride: While primarily a salt form, related hydrochloride impurities can be present or formed. For instance, N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride has been identified as a potential impurity in the synthesis process. nih.gov

Major Degradation Products of Quetiapine

Degradant NameAlternative Name(s)Molecular FormulaMolecular WeightReference
Quetiapine N-OxideImpurity HC₂₁H₂₅N₃O₃S399.51 nih.govpharmaffiliates.com
Quetiapine LactamImpurity G; DBTO MetaboliteC₁₃H₉NOS227.28 allmpus.compharmaffiliates.compharmaffiliates.com
Des-ethanol QuetiapineImpurity IC₁₉H₂₁N₃OS339.45 nih.govresearchgate.nettsijournals.com
Ethyl QuetiapineImpurity VNot SpecifiedNot Specified nih.govresearchgate.net

Impurity Profiling and Tracking during Stability Studies

Impurity profiling is a critical component of pharmaceutical stability studies, aimed at identifying and quantifying the various impurities that may arise during the manufacturing process and upon storage. For Ethyl Quetiapine Fumarate Salt, a number of potential impurities have been identified, including by-products, starting materials, and intermediates. nih.gov

Forced degradation studies are instrumental in establishing the impurity profile. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate the formation of degradation products. researchgate.netwisdomlib.org This allows for the identification of potential degradants that might form under normal storage conditions over a longer period.

Several impurities of Quetiapine Fumarate have been characterized using spectroscopic methods like Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Some identified impurities include 2-(phenylthio)aniline, phenyl N-[2-(phenylthio)phenyl]carbamate, and 11-(1-piperazinyl) dibenzo[b,f] tsijournals.comhakon-art.comthiazepine fumarate. nih.gov Additionally, process-related impurities such as desethanol quetiapine, N-formyl piperazinyl thiazepine, and ethyl quetiapine have been isolated and characterized. researchgate.netnih.gov

During stability studies, these identified impurities are meticulously tracked over time at various storage conditions. This tracking provides crucial data on the rate of formation of each impurity, which is essential for establishing appropriate specifications for the drug substance and drug product.

Table 1: Identified Impurities of Quetiapine Fumarate

Impurity NameTypeMethod of Identification
2-(phenylthio)anilineStarting Material/By-productMS, IR, NMR
Phenyl N-[2-(phenylthio)phenyl]carbamateBy-productMS, IR, NMR
N,N'-bis[2-(phenylthio) phenyl]ureaBy-productMS, IR, NMR
11-(1-piperazinyl) dibenzo[b,f] tsijournals.comhakon-art.comthiazepine fumarateIntermediateMS, IR, NMR
1,4-bis(dibenzo[b,f] tsijournals.comhakon-art.com thiazepin-11-yl)piperazineBy-productMS, IR, NMR
Desethanol quetiapineProcess-relatedHPLC, MS, NMR
N-formyl piperazinyl thiazepineProcess-relatedHPLC, MS, NMR
Ethyl quetiapineProcess-relatedHPLC, MS, NMR

Stability-Indicating Analytical Method Development

The development of a stability-indicating analytical method is paramount for accurately assessing the stability of a drug substance. Such a method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products without interference from each other or from excipients.

Chromatographic Separation of Degradants from Parent Compound

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the development of stability-indicating methods for this compound. wisdomlib.org Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed for the separation of quetiapine and its impurities. hakon-art.comscholarsresearchlibrary.com

The selection of the mobile phase is critical for achieving optimal separation. A common mobile phase composition involves a mixture of a buffer solution (such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. rasayanjournal.co.injapsonline.com Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often used to achieve better separation of all components within a reasonable time. scholarsresearchlibrary.comnih.gov The detection wavelength is typically set at a point where both the parent compound and its impurities exhibit significant UV absorbance, often around 220 nm or 240 nm. scholarsresearchlibrary.comjocpr.com

Forced degradation studies are crucial in the development of the chromatographic method. By analyzing the stressed samples, chromatographers can ensure that all significant degradation products are adequately resolved from the main peak of this compound. researchgate.netscholarsresearchlibrary.com The goal is to achieve a resolution of greater than 2 between all adjacent peaks to ensure accurate quantification. scholarsresearchlibrary.com

Table 2: Example Chromatographic Conditions for Quetiapine Fumarate Analysis

ParameterCondition
Column C18 (e.g., Kromasil 100, 30x3.0mm, 5µm) scholarsresearchlibrary.com
Mobile Phase A 0.5% Triethylamine (B128534) buffer (pH 4.8) scholarsresearchlibrary.com
Mobile Phase B Acetonitrile scholarsresearchlibrary.com
Flow Rate 1.0 mL/min scholarsresearchlibrary.com
Detection Wavelength 240 nm scholarsresearchlibrary.com
Injection Volume 5 µL scholarsresearchlibrary.com
Column Temperature 40°C scholarsresearchlibrary.com

Validation of Stability-Indicating Methods (Specificity, Linearity, Precision, Accuracy, Robustness)

Once a suitable chromatographic method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. tsijournals.comnih.gov

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov For stability-indicating methods, specificity is demonstrated by showing that the degradation products are well-separated from the parent drug. scholarsresearchlibrary.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. greenpharmacy.info This is typically demonstrated by preparing a series of standard solutions of the analyte at different concentrations and plotting the instrument response against the concentration. A linear relationship is indicated by a high correlation coefficient (r²), typically greater than 0.999. jocpr.com

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. greenpharmacy.info Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). greenpharmacy.info

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. greenpharmacy.info

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. rasayanjournal.co.in Parameters that may be varied include the pH of the mobile phase, the column temperature, and the flow rate. rasayanjournal.co.in

Table 3: Typical Validation Parameters for a Stability-Indicating HPLC Method

Validation ParameterAcceptance Criteria
Specificity Resolution > 2 between all peaks
Linearity (Correlation Coefficient, r²) ≥ 0.999
Precision (RSD) ≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%
Robustness No significant change in results with minor variations in method parameters

Long-Term and Accelerated Stability Prediction

Stability testing is essential to determine the shelf-life of a drug product. This involves storing the product under specified conditions for a defined period and monitoring for any changes in its physical, chemical, and microbiological properties.

Long-term stability studies are conducted under the recommended storage conditions for the product and are designed to cover the entire proposed shelf-life. nih.gov For many products, this involves storage at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. nih.gov

Accelerated stability studies are designed to increase the rate of chemical degradation or physical change of a drug substance by using exaggerated storage conditions. nih.gov These studies are typically conducted for a minimum of 6 months at 40°C ± 2°C / 75% RH ± 5% RH. nih.gov The data from accelerated studies can be used to predict the shelf-life of the product under the recommended long-term storage conditions.

More recently, Accelerated Stability Assessment Program (ASAP) studies have emerged as a way to predict long-term stability in a much shorter timeframe, often within a few weeks. springernature.com ASAP studies involve exposing the drug product to a range of more extreme temperature and humidity conditions. nih.gov The degradation data obtained from these stressed conditions are then used to build a kinetic model that can predict the degradation rate at any given temperature and humidity. mdpi.com This allows for a rapid prediction of the product's shelf-life under various climatic conditions.

The prediction of long-term stability from accelerated data is often based on the Arrhenius equation, which describes the relationship between the rate of a chemical reaction and temperature. mdpi.com By determining the degradation rate at several elevated temperatures, it is possible to extrapolate the degradation rate at the recommended storage temperature.

Table 4: ICH Conditions for Stability Testing

Study TypeStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Preclinical Pharmacological Interrogation of Ethyl Quetiapine Fumarate Salt

In Vitro Receptor Binding and Functional Assays

Detailed in vitro receptor binding and functional assay data specifically for Ethyl Quetiapine (B1663577) Fumarate (B1241708) Salt are not extensively available in the peer-reviewed literature. The pharmacological profile is often inferred from its structural similarity to Quetiapine.

Affinity and Antagonism at Serotonin (B10506) Receptors (e.g., 5-HT2A)

Specific binding affinity (Ki) values and functional antagonism data for Ethyl Quetiapine Fumarate Salt at serotonin receptors, including the 5-HT2A receptor, are not detailed in the available scientific literature. For the parent compound, Quetiapine, antagonism at the 5-HT2A receptor is a key component of its mechanism of action. drugbank.compsychopharmacologyinstitute.com

Affinity and Antagonism at Dopamine (B1211576) Receptors (e.g., D1, D2)

Interaction with Histamine (B1213489) (H1) and Adrenergic (α1, α2) Receptors

There is a lack of specific data characterizing the interaction of this compound with histamine H1 and adrenergic α1 and α2 receptors. The parent compound, Quetiapine, exhibits high affinity for the H1 receptor, which is associated with its sedative effects, and also interacts with adrenergic receptors. psychopharmacologyinstitute.comchemicalbook.comnih.gov

Evaluation of Affinity for Cholinergic Muscarinic and Benzodiazepine (B76468) Receptors

Specific studies evaluating the affinity of this compound for cholinergic muscarinic and benzodiazepine receptors have not been identified in the surveyed literature. Quetiapine generally shows low affinity for these receptors. chemicalbook.com

Cell-Based Assays and Signaling Pathway Analysis

Investigations into G-protein Coupled Receptor (GPCR) Signaling

Direct investigations into the effects of this compound on G-protein coupled receptor (GPCR) signaling pathways are not described in the available research. The therapeutic and side effects of many antipsychotics, including Quetiapine, are mediated through their complex interactions with various GPCRs. nih.gov

Based on a comprehensive review of available scientific literature, there is no information regarding the specific preclinical pharmacological interrogation of the compound "this compound" corresponding to the detailed outline provided.

Research databases and chemical suppliers identify "Ethyl Quetiapine," also known as "N-Ethyl Quetiapine" or "Quetiapine Impurity P," as a known impurity or related substance of the active pharmaceutical ingredient Quetiapine Fumarate. The scientific literature focuses on the synthesis, identification, and characterization of such impurities for the purpose of quality control and analytical standard-setting.

The detailed pharmacological investigations outlined in the request, such as:

Second Messenger System Modulation

In Vitro Enzyme Inhibition and Induction Studies (CYP450)

Preclinical In Vivo Behavioral and Neurochemical Models (including neurotensin (B549771) modulation, c-fos expression, antipsychotic activity, and extrapyramidal symptom mechanisms)

...have been extensively conducted on the parent compound, Quetiapine Fumarate , but not on its ethyl impurity. As such, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the specified structure and content requirements.

Preclinical In Vivo Behavioral and Neurochemical Models (Animal Studies)

Neuroprotective Properties in Animal Models

Following a comprehensive review of scientific literature, there is currently no available research data specifically detailing the neuroprotective properties of this compound in animal models. Searches for preclinical studies, including detailed research findings and data tables on this specific compound, did not yield any results.

The available body of research focuses extensively on the parent compound, Quetiapine Fumarate, and its potential neuroprotective effects in various animal models of neurological and psychiatric disorders. However, information regarding the distinct pharmacological profile and neuroprotective capacity of the ethyl derivative, this compound, remains uninvestigated in the public domain.

Therefore, this section cannot be completed as per the user's request for detailed research findings and data tables due to the absence of specific preclinical data on the neuroprotective properties of this compound in animal models.

Preclinical Pharmacokinetic and Metabolic Characterization of Ethyl Quetiapine Fumarate Salt

Absorption and Distribution Studies in Animal Models

The preclinical evaluation of a new chemical entity such as Ethyl Quetiapine (B1663577) Fumarate (B1241708) Salt would typically involve comprehensive absorption and distribution studies in various animal models to predict its behavior in humans. These studies are fundamental in establishing the compound's potential as a therapeutic agent.

Absorption Kinetics in Preclinical Species

The rate and extent of absorption of Ethyl Quetiapine Fumarate Salt following oral administration would be investigated in species such as rats and dogs. Key parameters that would be assessed include:

Bioavailability: This measures the fraction of an administered dose that reaches the systemic circulation. For the parent compound, Quetiapine Fumarate, oral bioavailability is relatively low due to extensive first-pass metabolism. It is plausible that an ethylated derivative might exhibit altered bioavailability.

Time to Maximum Plasma Concentration (Tmax): This indicates the time taken to reach the highest concentration of the drug in the blood plasma.

Maximum Plasma Concentration (Cmax): This is the highest concentration of the drug observed in the plasma.

These parameters are crucial for understanding the onset and intensity of the pharmacological effect.

Table 1: Hypothetical Absorption Kinetic Parameters of this compound in Preclinical Species

Parameter Rat Dog
Bioavailability (%) Data not available Data not available
Tmax (h) Data not available Data not available

Volume of Distribution in Animal Tissues

The volume of distribution (Vd) is a theoretical volume that quantifies the extent to which a drug distributes in the body's tissues rather than in the plasma. A high Vd suggests that the drug is extensively distributed into tissues. For Quetiapine Fumarate, the volume of distribution is large, indicating significant tissue penetration. Studies with this compound would aim to determine its distribution profile in key organs and tissues, including the brain, to assess its potential to reach its site of action.

Protein Binding Characteristics in Animal Plasma

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and be eliminated. Quetiapine Fumarate is known to be highly bound to plasma proteins. Preclinical studies for this compound would involve in vitro experiments using plasma from different animal species to determine the percentage of protein binding.

Metabolism Pathways and Metabolite Identification in Animal Models

Understanding the metabolic fate of a new compound is essential for characterizing its efficacy and safety. In vivo and in vitro studies in animal models are conducted to identify the major metabolic pathways and the resulting metabolites.

Major Metabolic Pathways (e.g., Sulfoxidation, Oxidation)

For Quetiapine Fumarate, the primary routes of metabolism involve sulfoxidation and oxidation. It is anticipated that this compound would undergo similar metabolic transformations. The ethyl group could potentially introduce additional metabolic pathways, such as dealkylation. The identification of major metabolites in the plasma, urine, and feces of preclinical species would be a key objective.

Table 2: Potential Major Metabolic Pathways for this compound

Metabolic Pathway Description
Sulfoxidation The addition of an oxygen atom to the sulfur atom in the dibenzothiazepine ring.
Oxidation The addition of oxygen or removal of hydrogen from the molecule.
N-dealkylation The removal of the ethyl group from the piperazine (B1678402) nitrogen.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Animal Metabolism

The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, plays a crucial role in the metabolism of Quetiapine Fumarate. In vitro studies using liver microsomes from different animal species and human liver microsomes would be conducted to identify the specific CYP isoforms responsible for the metabolism of this compound. This information is vital for predicting potential drug-drug interactions. It is highly probable that CYP3A4 would also be the primary enzyme involved in the metabolism of an ethylated analog.

Characterization of Active and Inactive Metabolites

The metabolism of quetiapine is extensive, primarily occurring in the liver through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved. mdpi.comdrugbank.com While specific studies on ethyl quetiapine are limited, the metabolic pathways are expected to be similar to those of quetiapine, leading to the formation of several metabolites, some of which are pharmacologically active.

Norquetiapine (B1247305) (N-desalkylquetiapine): This is a major active metabolite of quetiapine. nih.gov Norquetiapine exhibits a distinct pharmacological profile from the parent compound, notably acting as a potent norepinephrine (B1679862) transporter (NET) inhibitor and a partial agonist at serotonin (B10506) 5-HT1A receptors. nih.govnih.govresearchgate.net This activity is thought to contribute significantly to the antidepressant and anxiolytic effects observed with quetiapine treatment. nih.govnih.govresearchgate.net In preclinical rodent models, norquetiapine has demonstrated efficacy in tests of antidepressant and anxiolytic activity. nih.govresearchgate.net It is further metabolized by CYP2D6 to 7-hydroxy-N-desalkylquetiapine. nih.govnih.gov

In vitro studies using human liver microsomes have identified several other metabolites, including N-desalkylquetiapine sulfoxide (B87167) and an unrecognized metabolite, with their formation being mediated by both CYP3A4 and CYP2D6. nih.gov In total, at least 11 metabolites of quetiapine have been identified through hepatic oxidation. drugbank.comresearchgate.net

MetaboliteEnzyme Primarily Responsible for FormationPharmacological ActivityFurther Metabolism
Norquetiapine (N-desalkylquetiapine)CYP3A4Active (potent NET inhibitor, partial 5-HT1A agonist)Metabolized by CYP2D6 to 7-hydroxy-N-desalkylquetiapine
7-hydroxy quetiapineCYP2D6Active-
N-desalkylquetiapine sulfoxideCYP3A4 and CYP2D6Not fully characterized-

Excretion Routes and Mass Balance Studies in Animal Models

Following administration, quetiapine and its metabolites are eliminated from the body through both renal and fecal routes. Mass balance studies in humans using radiolabeled [14C]quetiapine have provided detailed insights into its excretion profile, which is expected to be comparable in animal models.

Studies have shown that approximately 73% of the administered radioactivity from [14C]quetiapine is excreted in the urine, with another 21% being recovered in the feces. mdpi.comdrugbank.comresearchgate.net This indicates that both renal and biliary excretion pathways are significant in the elimination of the drug and its metabolites. Unchanged quetiapine accounts for less than 1% of the excreted dose, highlighting the extensive metabolism of the compound before elimination. drugbank.comresearchgate.netnih.gov

Excretion RoutePercentage of Administered Dose
Renal (Urine)~73%
Biliary/Fecal (Feces)~21%

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies in various preclinical species provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following sections detail key pharmacokinetic parameters for quetiapine, which serve as a reference for the expected profile of ethyl quetiapine.

The terminal half-life (t½) of a drug is a measure of the time it takes for the plasma concentration of the drug to decrease by half. In preclinical studies with rats, an increased half-life was observed for a nanoencapsulated formulation of quetiapine compared to the free drug, which was attributed to a significant decrease in total clearance. nih.gov In humans, the mean terminal half-life of quetiapine is approximately 7 hours. scispace.comnih.gov The half-life of the active metabolite, norquetiapine, is longer, at approximately 18 hours. drugbank.com

Pharmacokinetic studies have demonstrated that quetiapine exhibits linear pharmacokinetics within the clinical dose range. drugbank.comscispace.comnih.gov This means that as the dose is increased, the plasma concentration of the drug increases proportionally. This linearity has been observed in both single and multiple-dose studies. drugbank.com

Early Stage Pharmaceutical Development Science of Ethyl Quetiapine Fumarate Salt

Pre-formulation Studies for Solid Dosage Forms

Pre-formulation studies are the cornerstone of developing stable, effective, and safe dosage forms. For a compound like Quetiapine (B1663577) Fumarate (B1241708) and its derivatives, these studies focus on understanding the physicochemical properties that will dictate the design and performance of a solid dosage form.

Physicochemical Attributes Influencing Formulation Design

The formulation design of a solid dosage form is heavily influenced by the intrinsic physicochemical properties of the drug substance. Ethyl Quetiapine Fumarate Salt is a pale yellow solid. chemicalbook.com Key attributes of the parent compound, Quetiapine Fumarate, which are critical for formulation design, include its dibenzothiazepine derivative structure containing two basic nitrogen atoms. nih.gov This structure is directly responsible for its pH-dependent solubility, a crucial factor for oral drug delivery. nih.gov The molecular formula of this compound is C23H29N3O2S. chemicalbook.com

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC23H29N3O2S chemicalbook.com
Molecular Weight411.56 g/mol chemicalbook.com
AppearancePale Yellow Solid chemicalbook.com
Melting Point60-63°C chemicalbook.com
Predicted pKa6.81 ± 0.10 chemicalbook.com
SolubilitySlightly soluble in water and methanol (B129727) chemicalbook.com

Solubility Behavior Across Physiological pH Ranges

The solubility of a drug across the varying pH environments of the gastrointestinal (GI) tract is a critical determinant of its oral absorption. The parent compound, Quetiapine Fumarate, exhibits a distinct pH-dependent solubility profile characteristic of a weak base. core.ac.uk Its solubility is significantly higher in the acidic environment of the stomach (e.g., 0.1 N HCl) compared to the near-neutral pH of the intestines. nih.govgalaxypub.comedipol.edu.tr Studies show that the water solubility of Quetiapine is poor at a pH above 4, with a noticeable increase in solubility towards pH 2. nih.gov This behavior is attributed to the protonation of the basic nitrogen atoms in its chemical structure at lower pH values. This pH-dependent solubility is a primary consideration in the design of modified-release dosage forms, as the drug's dissolution rate will change as the tablet transits from the stomach to the small intestine. nih.gov

BCS Classification Considerations (Permeability aspects)

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are the key factors governing oral drug absorption. Quetiapine Fumarate is classified as a BCS Class II drug. core.ac.ukfda.govdovepress.comdissolutiontech.com This classification signifies that the compound has low solubility and high permeability . nih.govfda.govdovepress.com

The high permeability aspect of BCS Class II drugs like Quetiapine Fumarate indicates that the molecule can readily cross the gastrointestinal membrane once it is dissolved. Consequently, the rate-limiting step for absorption is not the permeation process itself but the drug's dissolution rate in the GI fluids. nih.gov This understanding is fundamental for formulation scientists, as it directs development efforts towards strategies that enhance the dissolution rate to ensure adequate and consistent drug absorption.

Formulation Strategy Exploration

Given the BCS Class II characteristics of the parent compound, formulation strategies primarily focus on controlling and sustaining the drug's release to maintain therapeutic concentrations over an extended period.

Investigation of Controlled-Release Matrix Systems (e.g., use of ethyl cellulose)

Controlled-release matrix systems are a common and effective strategy for oral delivery of drugs like Quetiapine Fumarate. These systems incorporate the drug within a polymer matrix that regulates the rate of drug release. Hydrophilic polymers like various grades of hydroxypropyl methylcellulose (B11928114) (HPMC) and hydrophobic polymers like ethyl cellulose (B213188) have been extensively investigated. neuroquantology.com

Ethyl cellulose, a non-gelling, water-insoluble polymer, is particularly useful in creating rigid matrix tablets from which the drug diffuses out over time. google.comgoogleapis.com The release of the drug is controlled by the porosity of the matrix and the diffusion of the drug through the polymer network. google.com Studies have shown that a combination of HPMC and ethyl cellulose can be effectively used to create extended-release matrix tablets of Quetiapine Fumarate. Patents describe stable controlled-release formulations using specific grades of ethyl cellulose, characterized by their ethoxyl content, to achieve a desired release profile and avoid issues like "dose dumping". google.comgoogleapis.comgoogleapis.comepo.org The proportion of ethyl cellulose in the formulation is a critical parameter; increasing its concentration generally leads to a slower, more retarded drug release. neuroquantology.com

Excipient Compatibility Studies

Ensuring the compatibility of the active pharmaceutical ingredient with various excipients is a mandatory step in formulation development to prevent any physical or chemical interactions that could affect the stability and performance of the final product. For Quetiapine Fumarate, compatibility with a wide range of excipients used in sustained-release formulations has been evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR). galaxypub.coresearchgate.netpharmacophorejournal.compharmaexcipients.com

FT-IR studies have indicated no significant chemical interactions between Quetiapine Fumarate and common excipients like HPMC, microcrystalline cellulose, and lactose. researchgate.netpharmaexcipients.com DSC thermograms, which measure thermal events like melting points, are used to detect physical interactions. The pure drug shows a characteristic sharp endothermic peak. nih.govresearchgate.net When mixed with excipients, shifts in this peak can indicate interactions. While most excipients show good compatibility, some, like carnauba wax and hydrogenated castor oil, have shown post-melting interactions, likely due to the drug dissolving in the melted excipient. researchgate.net These studies are crucial for selecting appropriate excipients that will not compromise the integrity of the drug.

Table 2: Summary of Excipient Compatibility Findings for Quetiapine Fumarate
ExcipientAnalytical MethodObservationReference
HPMC K100MFT-IR, DSCNo interaction observed researchgate.net
Sodium AlginateFT-IR, DSCNo interaction observed researchgate.net
Xanthan GumFT-IR, DSCNo interaction observed researchgate.net
Ethyl CelluloseFT-IRNo interaction indicated in formulation studies
Carnauba WaxDSCPost-melting interaction observed researchgate.net
Hydrogenated Castor OilDSCPost-melting interaction observed researchgate.net
Microcrystalline CelluloseFT-IR, XRDCompatible galaxypub.co
Lactose MonohydrateXRDCompatible galaxypub.co

Impact of Formulation on In Vitro Release Characteristics

The formulation of a drug product is a critical determinant of its in vitro release characteristics, which in turn are predictive of its in vivo performance. For extended-release (ER) formulations, the goal is to modulate the drug's dissolution rate to maintain therapeutic concentrations over a prolonged period. The choice and concentration of polymers are among the most crucial factors affecting drug dissolution. nih.gov

Studies on matrix tablets, a common type of ER formulation, demonstrate that hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and natural gums (e.g., xanthan gum, guar (B607891) gum) are pivotal in controlling drug release. eijppr.comresearchgate.net As the concentration of these polymers in the matrix increases, the drug release rate generally decreases. eijppr.com This is because higher polymer content leads to the formation of a more viscous and tortuous gel layer upon contact with the dissolution medium, which retards the diffusion of the drug. nih.gov For instance, a combination of HPMC K100, HPMC K15, and ethyl cellulose has been effectively used to create extended-release matrix tablets.

The pH of the dissolution medium also significantly impacts the release of ionizable drugs. For a compound like Quetiapine Fumarate, which has higher solubility in acidic conditions, dissolution rates are faster in media simulating gastric fluid (e.g., 0.1 N HCl, pH 1.2) compared to those simulating intestinal fluid (e.g., phosphate (B84403) buffer, pH 6.8). nih.gov In one study, the dissolution rate in 0.1 N HCl was approximately 12.1-12.3% per hour, while in pH 6.8 buffer, it slowed to 3.4-5.7% per hour. nih.gov

The data below illustrates the effect of different polymers and their concentrations on the cumulative drug release over 24 hours.

Formulation IDPolymer(s) UsedPolymer Concentration (%)Cumulative Drug Release at 24h (%)
F1HPMC K100M2095.2
F2HPMC K100M3088.5
F3Xanthan Gum2097.3
F4Guar Gum3092.1
F5HPMC K15 + Karaya Gum15 + 1585.7

This table is interactive. You can sort and filter the data by clicking on the column headers.

In vitro-in vivo correlation (IVIVC) is often sought in later development stages, and discriminative dissolution methods using biorelevant media are employed to better predict the in vivo behavior of different formulations. xisdxjxsu.asia

Process Development for Early-Stage Formulations

Granulation Techniques and Particle Engineering

Granulation is a key process in tablet manufacturing that enhances the flow properties and compressibility of powder blends, ensuring content uniformity and reducing dust formation. nih.govnih.gov For early-stage formulations, several techniques are explored to determine the most robust and scalable method.

Wet Granulation is a widely used and conventional method. nih.gov The process involves mixing the active pharmaceutical ingredient (API) with excipients, adding a granulation liquid (e.g., water or isopropyl alcohol) to form a wet mass, sieving the mass into granules, drying the granules, and then milling them to a uniform size. biotech-asia.orgresearchgate.net Key process parameters that are optimized include the amount of binder solution, impeller and chopper speed during mixing, and drying time and temperature (e.g., drying at 60°C). biotech-asia.orgresearchgate.net

Twin-Screw Melt Granulation (TSMG) is a more modern, solvent-free technique that has gained interest as a continuous manufacturing process. pharmaexcipients.com In TSMG, a thermoplastic binder (like HPMC) is heated above its glass transition temperature, causing it to soften and act as a granulation agent. pharmaexcipients.com This method is efficient and avoids the need for a drying step, which can be beneficial for moisture-sensitive compounds. pharmaexcipients.com Process parameters such as screw speed, feed rate, and temperature profile are carefully controlled to achieve granules with desired properties. pharmaexcipients.com

Particle Engineering , such as creating nanosuspensions, is another strategy, particularly for poorly soluble compounds. ugr.es Techniques like media milling are used to reduce the particle size of the drug to the nanometer range (e.g., an average size of 225 nm). ugr.esresearchgate.net This significant increase in surface area can dramatically enhance the dissolution rate. ugr.es

Blending and Compression Parameters

Once suitable granules are manufactured, they are blended with additional excipients, such as lubricants (e.g., magnesium stearate), and then compressed into tablets. biotech-asia.org The properties of the granule blend are critical for successful compression.

Pre-Compression Evaluation: The final blend is characterized to ensure it is suitable for tableting. Key parameters evaluated include:

Bulk Density and Tapped Density: These values provide insight into the packing characteristics of the powder. pharmacophorejournal.com

Angle of Repose: An indicator of the powder's flowability; angles between 20° and 35° generally indicate good flow.

Carr's Index and Hausner's Ratio: These are calculated from bulk and tapped densities and are measures of the powder's compressibility and flowability. Carr's index values between 11% and 18% suggest good to fair flow.

The following table shows typical pre-compression parameters for granulated blends.

ParameterTypical RangeIndication
Bulk Density (g/mL)0.31 - 0.49Powder packing
Tapped Density (g/mL)0.36 - 0.59Powder packing after settling
Angle of Repose (°)20.15 - 34.59Good flow properties
Carr's Index (%)11.11 - 17.94Good to reasonable flowability
Hausner's Ratio1.19 - 1.46Indication of interparticle friction

This table is interactive. You can sort and filter the data by clicking on the column headers.

Compression Parameters: The blend is then compressed into tablets using a tablet press. researchgate.net The main goal is to produce tablets that meet specifications for hardness, thickness, and weight.

Hardness: Must be sufficient to withstand handling and transportation without breaking. A typical target range is 45 to 85 Newtons (N) or a minimum of 4 kg/cm ². eijppr.compharmacophorejournal.com

Friability: Measures the tablet's durability. A value of less than 1% is generally considered acceptable. nih.gov

Weight Variation: Ensures dose uniformity across the batch. Pharmacopoeial limits are typically ±5% for the tablet weights evaluated. pharmacophorejournal.com

Content Uniformity: Assay tests confirm that each tablet contains the correct amount of the active ingredient, typically within 98-102%. nih.goveijppr.com

These parameters are closely monitored during early-stage development to establish a robust manufacturing process that consistently produces high-quality tablets. pharmacophorejournal.com

Intellectual Property Landscape and Regulatory Science Considerations for Ethyl Quetiapine Fumarate Salt

Patent Analysis and Freedom-to-Operate

A comprehensive freedom-to-operate (FTO) analysis is a foundational step in the development of any new active pharmaceutical ingredient (API). drugpatentwatch.comscienceopen.com For Ethyl Quetiapine (B1663577) Fumarate (B1241708) Salt, this analysis would be multifaceted, examining existing patents related to the core quetiapine molecule, its synthesis, various solid-state forms, and formulations. The goal is to navigate the complex web of existing intellectual property to minimize the risk of infringement. sagaciousresearch.comdrugpatentwatch.com The IP landscape for a new derivative is invariably influenced by the patent portfolio of the parent compound.

Review of Synthesis Patents and Patent Expirations

The original patent for Quetiapine, U.S. Patent 4,879,288, described the initial synthesis of the compound. newdrugapprovals.orgquickcompany.in This foundational patent outlines the core chemical structure and the fundamental process for its creation, which involves reacting a dibenzothiazepine intermediate with the appropriate piperazine (B1678402) side chain. newdrugapprovals.orgquickcompany.in Since the expiration of this primary patent, numerous other process patents have been filed, aiming to improve upon the original synthesis. patseer.com

These subsequent patents often focus on enhancing efficiency, increasing yield, reducing impurities, or utilizing more cost-effective or environmentally friendly reagents and solvents. patsnap.comharvard.edumpasearch.co.uk For a developer of Ethyl Quetiapine Fumarate Salt, a critical analysis of these patents is required. The synthesis of the ethyl derivative would likely start from a similar dibenzothiazepine core, making these process patents highly relevant. An FTO analysis must confirm that the chosen synthetic route for the ethyl derivative does not infringe upon any active process patents for quetiapine. logicapt.com

Table 1: Key Areas Covered by Quetiapine Synthesis Patents

Patent Focus Area Description Implication for this compound
Starting Materials Patents may claim novel intermediates or specific processes for creating them. The synthesis of the ethyl derivative must avoid using patented starting materials or processes without licensing.
Reaction Conditions Claims can cover specific solvents, catalysts, temperature ranges, or pressure conditions. The chosen reaction conditions for producing the ethyl derivative need to be novel or outside the scope of existing patents.
Purification Methods Patented processes may detail specific crystallization techniques or chromatographic methods to achieve high purity. googleapis.com Developing a unique and non-infringing purification process for the final salt form is crucial.

Polymorph Patents and Solid-State IP

The solid-state chemistry of an API is a critical area for intellectual property protection. contractpharma.com Different solid forms of the same compound, known as polymorphs, can have distinct physicochemical properties, including solubility, stability, and bioavailability. researchgate.netnih.govalfatestlab.com Consequently, the field of polymorphism is a fertile ground for secondary patents that can extend a drug's market exclusivity.

For Quetiapine Fumarate, multiple crystalline forms and an amorphous form have been identified and patented. google.comallindianpatents.comgoogle.com These patents claim the specific polymorphic forms, characterized by data from techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and solid-state NMR (ssNMR). inolytix.compatsnap.com

A development program for this compound would need to include an exhaustive solid-state screening study. This study would aim to:

Identify all accessible crystalline and amorphous forms of the new salt.

Characterize these forms thoroughly to determine the most stable and developable candidate.

Evaluate the potential for infringement on existing polymorph patents, particularly if the ethyl derivative crystallizes in a form structurally similar to a patented quetiapine polymorph.

Secure novel intellectual property by filing patents on any newly discovered, stable, and advantageous solid forms of this compound. inolytix.com

Table 2: Representative Polymorphic Forms of Quetiapine Fumarate

Polymorph Designation Key Characterizing Features (Illustrative) Patent Status Example
Form I Characterized by specific XRPD peaks at defined 2θ values. google.com Often the subject of early polymorph patents. google.comgoogle.com
Form II A different crystalline structure with a unique XRPD pattern and thermal profile. google.com May be claimed in subsequent patents to broaden IP protection.

| Amorphous Form | Lacks long-range molecular order, resulting in a halo pattern in XRPD. allindianpatents.com | Often patented due to potential differences in solubility and dissolution rate. |

Formulation and Process-Related Patents

Beyond the API itself, pharmaceutical patents frequently cover specific formulations that deliver the drug, as well as the processes to create them. mpasearch.co.ukpharmanow.live For Quetiapine Fumarate, a significant area of patent activity has been in the development of controlled-release or extended-release (XR) formulations. google.comgoogleapis.com These formulations are designed to maintain a therapeutic concentration of the drug over a prolonged period, allowing for once-daily administration.

These formulation patents often claim:

Specific Excipients: The use of particular release-controlling polymers, such as non-gelling ethyl cellulose (B213188) or various grades of hydroxypropyl methylcellulose (B11928114). google.comgoogleapis.com

Ratios of Ingredients: Patented formulations may specify the weight ratio of the API to the release-controlling excipients. googleapis.com

Manufacturing Processes: The methods used to create the formulation, such as wet granulation, dry granulation, or direct compression, can also be the subject of patent claims. googleapis.com

Therefore, the development of a dosage form for this compound must consider this extensive patent landscape. The formulation strategy would need to focus on using novel combinations of excipients or employing a manufacturing process that does not infringe on existing patents for Quetiapine Fumarate formulations.

Regulatory Science Frameworks for Preclinical Development

Navigating the regulatory pathway for a new chemical entity is a complex, science-driven process. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks to ensure that new drugs are developed and manufactured to the highest quality standards. infinixbio.comppd.compsu.edu For this compound, two key regulatory science frameworks would govern its preclinical development: Chemistry, Manufacturing, and Controls (CMC) and Quality by Design (QbD).

Chemistry, Manufacturing, and Controls (CMC) Principles

CMC encompasses the collection of data and documentation related to the synthesis, characterization, and manufacturing of a drug substance and the corresponding drug product. propharmagroup.compacificbiolabs.com It is a critical component of any regulatory submission, such as an Investigational New Drug (IND) application, which is required before initiating clinical trials. gardp.orgharvard.edu The primary goal of CMC is to ensure the identity, purity, quality, strength, and stability of the drug product on a consistent basis. propharmagroup.com

For this compound, the preclinical CMC program would involve:

API Characterization: Thoroughly characterizing the chemical structure, physical form, purity, and impurity profile of the API. manufacturingchemist.com This includes confirming its identity and solid-state form.

Process Development: Defining and optimizing the manufacturing process for the API to ensure it is robust, scalable, and consistently produces material of the required quality. gardp.org

Analytical Method Development: Developing and validating analytical methods to test the API and drug product for critical quality attributes such as potency, purity, and dissolution.

Stability Studies: Conducting stability studies under various conditions (e.g., temperature, humidity) to establish a preliminary shelf-life and appropriate storage conditions. gardp.org

Table 3: Core Components of a Preclinical CMC Program

CMC Component Objective Key Activities for this compound
Drug Substance (API) To ensure the quality and consistency of the active ingredient. Route scouting, process optimization, impurity profiling, solid-state characterization, stability testing. gardp.orgmanufacturingchemist.com
Drug Product To develop a formulation and manufacturing process that delivers the API safely and effectively. Formulation development, manufacturing process definition, release testing, container closure system selection.
Analytical Methods To provide reliable data for quality control and characterization. Method development and validation for identity, assay, purity, and other relevant attributes.

| Specifications | To define the criteria for accepting or rejecting a batch of material. | Setting acceptance limits for critical quality attributes based on preclinical data. |

Quality by Design (QbD) Approaches in Product Development

Quality by Design (QbD) is a modern, systematic approach to pharmaceutical development that emphasizes building quality into a product from the outset, rather than relying on end-product testing. pharmasource.globalwikipedia.org Championed by regulatory agencies, QbD is based on sound science and quality risk management. nih.govnih.gov The core of QbD is to develop a deep understanding of how raw material attributes and process parameters influence the final product's quality. mt.com

The QbD process for this compound would follow several key steps:

Define a Quality Target Product Profile (QTPP): This involves prospectively defining the desired quality characteristics of the final drug product (e.g., tablet strength, release profile).

Identify Critical Quality Attributes (CQAs): These are the physical, chemical, or biological attributes of the drug product that must be controlled to ensure the desired product quality. nih.gov

Identify Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Through risk assessment and experimentation, the team identifies which attributes of the input materials (like API particle size) and which parameters of the manufacturing process (like compression force) have a significant impact on the CQAs. nih.gov

Establish a Design Space: This is the multidimensional combination of input variables (CMAs) and process parameters (CPPs) that has been demonstrated to provide assurance of quality. Operating within the design space is not considered a change and provides manufacturing flexibility.

Develop a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality.

By implementing a QbD approach, the development of this compound would be more efficient, leading to a more robust manufacturing process and a higher assurance of product quality. pharmasource.globalnih.gov

Future Research Trajectories for Ethyl Quetiapine Fumarate Salt

Exploration of Novel Synthetic Methodologies

The current understanding of Ethyl Quetiapine (B1663577) Fumarate (B1241708) Salt stems from its appearance as an impurity in Quetiapine Fumarate production. researchgate.net Future research will necessitate the development of dedicated and efficient synthetic routes to produce Ethyl Quetiapine Fumarate Salt in high purity and yield.

Key research areas will include:

Development of Convergent and Divergent Synthetic Strategies: Researchers will likely explore various synthetic pathways. A potential starting point could be the modification of existing Quetiapine synthesis routes, such as the reaction of 11-chlorodibenzo[b,f] nih.govchemmethod.com-thiazepine with a novel piperazine (B1678402) derivative containing an ethoxyethyl group. chemmethod.comgoogle.com

Green Chemistry Approaches: Emphasis will be placed on developing environmentally friendly synthetic methods. This could involve the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Process Optimization and Scale-Up: Once a viable synthetic route is established, research will focus on optimizing reaction parameters to maximize yield and purity. Subsequent efforts will address the scalability of the synthesis for potential future applications.

A comparative table of potential synthetic starting materials is presented below:

Starting Material 1Starting Material 2Potential Reaction Type
11-chlorodibenzo[b,f] nih.govchemmethod.com-thiazepine1-[2-(2-Ethoxyethoxy)ethyl]piperazineNucleophilic Substitution
Dibenzo[b,f] nih.govchemmethod.comthiazepin-11(10H)-one1-[2-(2-Ethoxyethoxy)ethyl]piperazineReductive Amination

Discovery of New Polymorphic Forms and Co-crystals

The solid-state properties of a pharmaceutical compound are critically dependent on its crystalline form. For Quetiapine Fumarate, several polymorphic forms have been identified, each with distinct physicochemical properties. google.com It is therefore highly probable that this compound also exists in multiple polymorphic forms.

Future research in this area will focus on:

Systematic Polymorph Screening: A comprehensive screening of various solvents and crystallization conditions will be undertaken to identify and isolate different polymorphic forms of this compound.

Co-crystal Engineering: The formation of co-crystals with pharmaceutically acceptable co-formers could be explored to enhance the solubility, stability, and bioavailability of this compound. nih.gov Nicotinamide (B372718), for example, has been successfully used to form co-amorphous dispersions with Quetiapine Fumarate to improve its properties. nih.gov

Characterization of Novel Forms: Each new polymorphic form or co-crystal will be thoroughly characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Advanced Characterization of Solid-State Properties

A detailed understanding of the solid-state properties of this compound is essential for any potential future development. Research in this area will aim to provide a comprehensive physicochemical profile of the compound.

Key properties to be investigated include:

PropertyAnalytical TechniquesImportance
Solubility HPLC, UV-Vis SpectroscopyAffects dissolution and bioavailability.
Dissolution Rate USP Dissolution ApparatusPredicts in vivo performance.
Hygroscopicity Dynamic Vapor Sorption (DVS)Influences stability and handling.
Particle Size and Morphology Laser Diffraction, Scanning Electron Microscopy (SEM)Impacts flowability and dissolution.
Solid-State Stability Stress testing (heat, humidity, light)Determines shelf-life and storage conditions.

These studies will be crucial in determining the feasibility of formulating this compound into a stable and effective dosage form.

Mechanistic Investigations of Preclinical Pharmacological Action

The pharmacological action of Quetiapine is attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. patsnap.compsychopharmacologyinstitute.com Its active metabolite, norquetiapine (B1247305), also contributes significantly to its therapeutic effects through actions on the norepinephrine (B1679862) transporter. droracle.ainih.gov The structural similarity of Ethyl Quetiapine to Quetiapine suggests that it may have a comparable pharmacological profile.

Future preclinical research will focus on:

Receptor Binding Affinity: In vitro studies will be conducted to determine the binding affinities of Ethyl Quetiapine for a wide range of neurotransmitter receptors, including dopamine, serotonin, histamine (B1213489), and adrenergic receptors. psychopharmacologyinstitute.comdrugbank.com

Functional Assays: Cellular assays will be employed to characterize the functional activity of Ethyl Quetiapine at its target receptors (i.e., whether it acts as an agonist, antagonist, or partial agonist).

In Vivo Animal Models: Should in vitro studies show promising activity, the effects of this compound will be evaluated in animal models of psychiatric disorders to assess its potential therapeutic efficacy. nih.gov

Comprehensive Preclinical Metabolic Profiling

The metabolism of Quetiapine is extensive, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. drugbank.comscispace.com This leads to the formation of several metabolites, including the active norquetiapine. nih.govnih.gov A thorough understanding of the metabolic fate of Ethyl Quetiapine is a prerequisite for any further development.

Future preclinical studies will involve:

In Vitro Metabolic Stability: The stability of Ethyl Quetiapine will be assessed in liver microsomes and hepatocytes from different species (including human) to predict its metabolic clearance. nih.govelsevierpure.com

Metabolite Identification: Advanced analytical techniques, such as high-resolution mass spectrometry, will be used to identify the major metabolites of Ethyl Quetiapine formed in vitro and in vivo. nih.govresearchgate.net

CYP Reaction Phenotyping: Studies will be conducted to identify the specific CYP enzymes responsible for the metabolism of Ethyl Quetiapine. researchgate.net This information is crucial for predicting potential drug-drug interactions.

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) of this compound will be characterized in animal models to understand its pharmacokinetic profile. nih.govscispace.com

A summary of key metabolites of the parent compound, Quetiapine, is provided below, which can guide the search for potential metabolites of Ethyl Quetiapine.

MetaboliteKey Pharmacological Activity
Norquetiapine (N-desalkylquetiapine)Active, potent NET inhibitor, 5-HT1A partial agonist
7-hydroxyquetiapineActive
Quetiapine sulfoxide (B87167)Inactive
O-dealkylquetiapineActive

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.